Cas no 114515-20-7 (Benzamide,N-(8-chloro-4,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-1-yl)-)

Benzamide,N-(8-chloro-4,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-1-yl)- structure
114515-20-7 structure
Nome del prodotto:Benzamide,N-(8-chloro-4,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-1-yl)-
Numero CAS:114515-20-7
MF:C21H18ClNO6
MW:415.823725223541
CID:170788
PubChem ID:54691345

Benzamide,N-(8-chloro-4,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzamide,N-(8-chloro-4,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-1-yl)-
    • Benzamide,N-(8-chloro-4,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-buten-...
    • chlorobiocic acid
    • N-(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide
    • Benzamide, N-(8-chloro-4,7-dihydroxy-2-oxo-2H-1-benzopyran-3-yl)-4-hydroxy-3-(3-methyl-2-butenyl)-
    • N-(8-chloro-2,7-dihydroxy-4-oxo-4H-chromen-3-yl)-4-hydroxy-3-(3-methylbut-2-en-1-yl)benzamide
    • N-(8-chloro-4,7-dihydroxy-2-oxo-chromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide
    • DTXSID80150754
    • Q27114301
    • 114515-20-7
    • CHEBI:31395
    • LS-14839
    • C12471
    • AC1NQZIT
    • Inchi: InChI=1S/C21H18ClNO6/c1-10(2)3-4-11-9-12(5-7-14(11)24)20(27)23-17-18(26)13-6-8-15(25)16(22)19(13)29-21(17)28/h3,5-9,24-26H,4H2,1-2H3,(H,23,27)
    • Chiave InChI: GQENLIMEQYDTDJ-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(C(O)=C(NC(=O)C3C=CC(O)=C(C/C=C(\C)/C)C=3)C(=O)O2)C=CC=1O

Proprietà calcolate

  • Massa esatta: 415.08234
  • Massa monoisotopica: 415.082265
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 4
  • Complessità: 716
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 116
  • XLogP3: 4.2

Proprietà sperimentali

  • Densità: 1.52
  • Punto di ebollizione: 669.2°Cat760mmHg
  • Punto di infiammabilità: 358.5°C
  • Indice di rifrazione: 1.696
  • PSA: 116.09
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso